Product packaging for Diazene, 1,2-bis[4-(hexyloxy)phenyl]-(Cat. No.:)

Diazene, 1,2-bis[4-(hexyloxy)phenyl]-

Cat. No.: B13693818
M. Wt: 382.5 g/mol
InChI Key: VEVOIIRMSXYRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Azobenzene (B91143) Derivatives in Advanced Materials Science

The versatility of azobenzene derivatives makes them integral components in the design of "smart" materials. Their ability to undergo significant structural changes upon photoisomerization allows for the light-induced modulation of a wide range of material properties. This includes altering the alignment of liquid crystals, changing the surface properties of materials, and even controlling biological activity. bohrium.comnih.gov The incorporation of azobenzene units into polymers and liquid crystals has led to the development of light-responsive materials for applications in photonics, soft robotics, and holographic materials. nih.govrsc.orgresearchgate.net The simple, yet effective, switching mechanism of the azobenzene core allows for a high degree of tunability through chemical modification, enabling scientists to tailor the properties of these molecules for specific applications.

Overview of Photochromic Phenomena and Molecular Switching Principles

Photochromism is the reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. researchgate.net Azobenzene-based molecular switches operate on the principle of trans-cis (or E/Z) isomerization around the central nitrogen-nitrogen double bond (N=N). researchgate.net

The trans isomer is the more thermodynamically stable state, characterized by a nearly planar, elongated structure. Upon irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range, the molecule absorbs a photon and undergoes a conformational change to the less stable cis isomer. rsc.orgnih.gov The cis isomer has a bent, non-planar structure. This structural change is accompanied by significant alterations in the molecule's physical and chemical properties, including its absorption spectrum, dipole moment, and geometry. bohrium.com

The reverse process, from the cis back to the trans isomer, can be triggered by irradiation with light of a different wavelength (often in the visible range) or can occur spontaneously through thermal relaxation in the dark. researchgate.netrsc.org The rate of this thermal back-isomerization is a critical parameter that can be tuned by modifying the chemical structure of the azobenzene derivative. researchgate.net

Contextualization of Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]- within the Azobenzene Family

Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, also known as 4,4'-dihexyloxyazobenzene, belongs to the family of symmetrically substituted 4,4'-dialkoxyazobenzenes. The presence of hexyloxy chains at the para positions of both phenyl rings significantly influences its properties, particularly its ability to form liquid crystalline phases. researchgate.net

These alkoxy chains enhance the rod-like shape of the molecule in its trans form, which is a key factor for the formation of mesophases, such as the nematic phase. In the nematic phase, the molecules exhibit long-range orientational order but no positional order. The photoisomerization of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- from the linear trans isomer to the bent cis isomer disrupts this ordering, providing a mechanism for the photo-induced nematic-to-isotropic phase transition. bohrium.com This property makes it a valuable component in the development of light-controllable liquid crystal displays and other optical devices.

Below are the key identification and physical properties of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-.

PropertyValue
Chemical Formula C24H34N2O2
Molecular Weight 382.54 g/mol
CAS Number 10225-93-1
Appearance White solid
Synonyms 4,4'-Dihexyloxyazobenzene, Bis(4-hexoxyphenyl)diazene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N2O2 B13693818 Diazene, 1,2-bis[4-(hexyloxy)phenyl]-

Properties

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

bis(4-hexoxyphenyl)diazene

InChI

InChI=1S/C24H34N2O2/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25-26-22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

VEVOIIRMSXYRNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Synthetic Methodologies for Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Strategies for Diazene (B1210634) Bond Formation in 4,4'-Disubstituted Azobenzenes

The construction of the diazene linkage is the cornerstone of azobenzene (B91143) synthesis. For 4,4'-disubstituted derivatives, several reliable methods have been established, primarily involving the coupling of appropriately substituted benzene (B151609) ring precursors.

Reductive Coupling Pathways of Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a widely used method for the synthesis of symmetrical azobenzenes. This pathway typically proceeds through the formation of azoxybenzene (B3421426) as an intermediate, which is then further reduced to the target azobenzene. A variety of reducing agents can be employed for this transformation.

For the synthesis of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, the precursor would be 1-(hexyloxy)-4-nitrobenzene. The reaction involves the bimolecular reductive coupling of this nitro compound. Classic reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of transition metal catalysts have been utilized. researchgate.net More environmentally benign methods have also been developed, using reagents like glucose in an alkaline medium, which can effectively reduce nitro compounds to azoxy and azo derivatives. researchgate.netmdpi.com The general transformation can be represented as:

2 R-NO₂ + Reducing Agent → R-N=N(O)-R → R-N=N-R

Heterogeneous catalytic processes have also been developed, where the nitroaromatic compound is passed over a redox catalyst in the gas phase at elevated temperatures to yield the corresponding azobenzene and azoxybenzene. google.com

Table 1: Examples of Reducing Agents for Nitroaromatic Coupling

Reducing System Precursor Type Intermediate Final Product
Glucose / NaOH Nitroaromatic Azoxyarene Azoarene
LiAlH₄ Nitroaromatic Azoxyarene Azoarene

Oxidative Coupling Approaches of Aromatic Amines

An alternative and direct route to symmetrical azobenzenes is the oxidative coupling of aromatic amines. This method involves the oxidation of two molecules of a primary aromatic amine to form the diazene bond. For the target compound, this would involve the oxidation of 4-(hexyloxy)aniline (B1202394).

2 R-NH₂ + [O] → R-N=N-R + 2 H₂O

This approach is advantageous due to the wide availability of aniline (B41778) derivatives and the often milder reaction conditions compared to reductive pathways. txst.edu

Diazotization and Coupling Reactions

The diazotization of a primary aromatic amine followed by an azo coupling reaction is one of the most versatile and widely practiced methods for synthesizing azo compounds. slideshare.netyoutube.com This method can be adapted for symmetrical azobenzenes. In the context of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, the synthesis would involve the diazotization of 4-(hexyloxy)aniline to form a diazonium salt, which then couples with a second molecule of 4-(hexyloxy)aniline.

The process begins with the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net This reaction converts the amino group into a diazonium salt (R-N₂⁺Cl⁻).

R-NH₂ + NaNO₂ + 2 HCl → R-N₂⁺Cl⁻ + NaCl + 2 H₂O

The resulting diazonium salt is an electrophile and readily reacts with an electron-rich aromatic compound—in this case, another molecule of 4-(hexyloxy)aniline. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group. researchgate.net

R-N₂⁺Cl⁻ + R-H → R-N=N-R + HCl

This method is highly efficient and provides a straightforward route to the desired 4,4'-disubstituted azobenzene structure.

Functionalization Routes for Incorporating Hexyloxy Chains

The hexyloxy substituents can be introduced either after the formation of the azobenzene core or by using precursors that already contain the desired alkyl chains.

Etherification of Phenolic Azobenzene Intermediates

This strategy involves first synthesizing a phenolic azobenzene intermediate, such as 4,4'-dihydroxyazobenzene (B49915), and then introducing the hexyloxy chains via an etherification reaction. The synthesis of 4,4'-dihydroxyazobenzene can be accomplished through the diazotization of p-aminophenol and subsequent coupling with phenol. rsc.org

Once the 4,4'-dihydroxyazobenzene core is formed, the two phenolic hydroxyl groups can be alkylated using a suitable hexylating agent, such as 1-bromohexane (B126081) or 1-iodohexane. This reaction is typically a Williamson ether synthesis, carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org The base deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then displace the halide from the hexyl halide.

HO-Ar-N=N-Ar-OH + 2 CH₃(CH₂)₅Br + K₂CO₃ → CH₃(CH₂)₅O-Ar-N=N-Ar-O(CH₂)₅CH₃ + 2 KBr + H₂O + CO₂ (where Ar = phenylene)

This route is advantageous as it builds upon a common, easily synthesized intermediate (4,4'-dihydroxyazobenzene) and allows for the introduction of various alkyl chains in the final step.

Alkylation Reactions in Precursor Synthesis

An alternative to post-synthesis functionalization is to begin with precursors that already contain the hexyloxy chains. This involves the alkylation of a suitable aminophenol or nitrophenol prior to the diazene bond formation step. For instance, 4-aminophenol (B1666318) or 4-nitrophenol (B140041) can be converted to 4-(hexyloxy)aniline or 1-(hexyloxy)-4-nitrobenzene, respectively.

This initial alkylation is also typically achieved via a Williamson ether synthesis, where the phenolic starting material is treated with a hexyl halide in the presence of a base.

HO-Ar-NH₂ + CH₃(CH₂)₅Br + Base → CH₃(CH₂)₅O-Ar-NH₂ HO-Ar-NO₂ + CH₃(CH₂)₅Br + Base → CH₃(CH₂)₅O-Ar-NO₂

Once these hexyloxy-functionalized precursors are synthesized, they can be used in any of the diazene bond formation strategies described in section 2.1. For example, 1-(hexyloxy)-4-nitrobenzene can undergo reductive coupling (Section 2.1.1), or 4-(hexyloxy)aniline can be subjected to oxidative coupling (Section 2.1.2) or a diazotization-coupling sequence (Section 2.1.3) to yield the final product, Diazene, 1,2-bis[4-(hexyloxy)phenyl]-.

Table 2: Compound Names Mentioned in this Article

Compound Name
1,1'-azobis(4-hexyloxybenzene)
1,2-bis(4-hexoxyphenyl)diazene
1-bromohexane
1-hexyloxy-4-nitrobenzene
1-iodohexane
4,4'-bis(hexyloxy)azobenzene
4,4'-dihydroxyazobenzene
4-(hexyloxy)aniline
4-aminophenol
4-nitrophenol
Diazene, 1,2-bis[4-(hexyloxy)phenyl]-
dimethylformamide
glucose
hydrochloric acid
lithium aluminium hydride
manganese oxide
nitrous acid
p-aminophenol
phenol
potassium carbonate
sodium borohydride

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of the synthetic route is crucial for achieving high yields and purity, particularly for scalable production. The Williamson ether synthesis step is a critical point for optimization in the synthesis of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-. Key parameters that can be varied to maximize the yield and minimize side reactions include the choice of base, solvent, reaction temperature, and reaction time.

The selection of the base is important for the complete deprotonation of the phenolic hydroxyl groups of 4,4'-dihydroxyazobenzene, which are more acidic than aliphatic alcohols. gordon.edu Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally good choices. francis-press.com The reaction temperature and time are also critical; higher temperatures can increase the reaction rate but may also lead to side products. Therefore, a balance must be found to ensure complete reaction with minimal degradation.

Below is an interactive data table summarizing a hypothetical optimization of the Williamson ether synthesis for Diazene, 1,2-bis[4-(hexyloxy)phenyl]-.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.2)AcetoneReflux2475
2NaH (2.2)DMF251285
3NaH (2.2)DMF80492
4K2CO3 (3.0)DMF80888
5Cs2CO3 (2.2)AcetonitrileReflux1290

For large-scale synthesis, transitioning from batch processing to a continuous flow system can offer significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgbeilstein-journals.orgthieme.debohrium.comnih.gov A continuous flow setup for the synthesis of azobenzenes, for instance using the Baeyer-Mills reaction, has been reported to be highly efficient and scalable. beilstein-journals.orgbeilstein-journals.orgthieme.debohrium.comnih.gov A similar approach could be adapted for the synthesis of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-. In a hypothetical flow process, solutions of 4,4'-dihydroxyazobenzene with a base and 1-bromohexane could be continuously pumped and mixed in a heated reactor coil. The residence time in the reactor would be precisely controlled to ensure complete reaction. This method allows for better temperature control, reduced reaction volumes at any given time, and easier automation, making it an attractive option for industrial production. beilstein-journals.org

Derivatization Strategies for Structural Modification of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- Analogues

The structure of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- offers several positions for derivatization to create a library of analogues with modified properties. These modifications can be targeted at either the terminal ends of the hexyloxy chains or the aromatic rings.

Modification of the Hexyloxy Chains:

The terminal methyl group of the hexyloxy chain can be a site for functionalization. While direct functionalization of the terminal methyl group is challenging, a synthetic strategy starting with a ω-halo-1-hexanol or a protected diol could be employed in the Williamson ether synthesis step. For example, using 6-bromo-1-hexanol (B126649) (after protecting the hydroxyl group) would introduce a terminal hydroxyl group on the alkoxy chain. This hydroxyl group could then be further converted into other functional groups such as esters, ethers, or azides, allowing for the attachment of various molecular fragments.

Modification of the Aromatic Rings:

The phenyl rings of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hexyloxy groups. minia.edu.egmasterorganicchemistry.com These groups direct incoming electrophiles to the ortho positions relative to the alkoxy group. minia.edu.eg

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce nitro (-NO2) groups onto the aromatic rings, likely at the positions ortho to the hexyloxy groups. youtube.commasterorganicchemistry.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) could be used to introduce halogen atoms onto the aromatic rings. masterorganicchemistry.commsu.edu

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This would provide a ketone functionality that can be further modified. msu.edu

These derivatization strategies would allow for the fine-tuning of the electronic and steric properties of the Diazene, 1,2-bis[4-(hexyloxy)phenyl]- core structure, enabling the exploration of its structure-property relationships for various applications.

Advanced Spectroscopic and Structural Elucidation of Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Characterization of Photoisomerization States via Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a pivotal technique for investigating the photoisomerization of azobenzene (B91143) derivatives like Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]-. The molecule can exist in two primary isomeric forms, the thermally stable E (trans) isomer and the metastable Z (cis) isomer, which can be interconverted by light.

Analysis of π-π* and n-π* Electronic Transitions in E- and Z-Isomers

The electronic spectrum of azobenzene and its derivatives is characterized by two main absorption bands in the UV-visible region. These correspond to the high-energy π-π* transition and the lower-energy, formally forbidden n-π* transition.

For the E-isomer of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, the strong π-π* transition is typically observed in the ultraviolet region, while the weak n-π* transition appears in the visible region. The presence of the electron-donating hexyloxy groups at the para positions of the phenyl rings is expected to cause a red-shift (bathochromic shift) of the π-π* band compared to unsubstituted azobenzene. This is due to the extension of the conjugated π-system.

Upon photoisomerization to the Z-isomer, significant changes in the absorption spectrum occur. The π-π* band of the Z-isomer typically experiences a blue-shift (hypsochromic shift) and a decrease in intensity. Conversely, the intensity of the n-π* band for the Z-isomer generally increases and may also shift in wavelength. These spectral distinctions between the E and Z isomers form the basis for monitoring the photoisomerization process.

Table 1: Expected Electronic Transitions for Diazene, 1,2-bis[4-(hexyloxy)phenyl]- Isomers

IsomerTransitionExpected Wavelength RegionMolar Absorptivity (ε)
E (trans)π-π~350-380 nmHigh
n-π~440-460 nmLow
Z (cis)π-π~250-280 nmModerate
n-π~430-450 nmModerate

Note: The values presented are estimations based on data for similar alkoxy-substituted azobenzenes and may vary depending on the solvent and experimental conditions.

Quantitative Determination of Photostationary State Compositions

Upon irradiation with light of a specific wavelength, a photoisomerizable system will reach a photostationary state (PSS), which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of this state is dependent on the excitation wavelength, the absorption spectra of the two isomers, and their respective quantum yields for isomerization. researchgate.net

The ratio of E to Z isomers at the PSS can be quantitatively determined using UV-Vis spectroscopy by analyzing the changes in absorbance at a wavelength where the two isomers have significantly different molar absorptivities. The quantification often involves monitoring the absorbance at the peak of the π-π* band of the E-isomer, which decreases as the conversion to the Z-isomer proceeds. The composition at the PSS can be calculated using the Beer-Lambert law and knowledge of the molar absorptivity of the pure isomers. A common method to determine the PSS involves ¹H NMR spectroscopy, where the distinct chemical shifts of the aromatic protons in the trans and cis isomers allow for accurate integration and determination of their relative abundances. nih.gov

Vibrational Spectroscopic Insights into Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, conformation, and intermolecular interactions of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-.

In the FTIR spectrum, characteristic vibrational modes for the azobenzene core and the substituted phenyl rings are expected. The N=N stretching vibration of the central azo group is a key diagnostic band. For the more symmetric E-isomer, this vibration is often weak or inactive in the IR spectrum but strong in the Raman spectrum due to the molecule's center of symmetry. Conversely, in the less symmetric Z-isomer, the N=N stretch becomes IR active.

Other important vibrational modes include the C-H stretching and bending vibrations of the aromatic rings and the aliphatic hexyloxy chains. The C-O-C stretching vibrations of the ether linkages will also be present. Analysis of the fingerprint region (below 1500 cm⁻¹) can reveal subtle changes in molecular conformation and packing in the solid state. For instance, shifts in the positions and changes in the intensities of certain bands upon photoisomerization can be correlated with the altered geometry of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to aid in the assignment of the observed vibrational modes. diva-portal.orgresearchgate.net

Raman spectroscopy is a complementary technique to FTIR. Due to the selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the N=N stretch of the centrosymmetric E-isomer. Surface-enhanced Raman spectroscopy (SERS) can be a powerful tool for studying thin films or monolayers of this compound, providing enhanced signals and information about the molecule's orientation on a surface. ucla.edunih.gov

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of the E-isomer, the aromatic protons are expected to appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the hexyloxy chain will give rise to signals in the upfield region, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The chemical shift of the protons ortho to the azo group is particularly sensitive to the isomerization state.

Upon conversion to the Z-isomer, the symmetry of the molecule is broken, leading to a more complex ¹H NMR spectrum. The aromatic protons will likely exhibit a greater dispersion of chemical shifts due to the anisotropic effect of the nearby phenyl ring.

The ¹³C NMR spectrum provides complementary information. For the E-isomer, due to its symmetry, a smaller number of signals will be observed than the total number of carbon atoms. The chemical shifts of the aromatic carbons, particularly the carbon atom directly attached to the nitrogen (C-N), are indicative of the electronic environment and can be used to confirm the structure. Similar to the ¹H NMR, the ¹³C NMR spectrum of the Z-isomer is expected to be more complex with a larger number of distinct signals. rsc.orglppcollegerisod.ac.inresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the E-Isomer of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -O)~6.9-7.1~114-116
Aromatic CH (ortho to -N=N-)~7.8-8.0~123-125
Aromatic C-O-~160-163
Aromatic C-N-~146-148
-OCH₂-~3.9-4.1~68-70
Methylene groups (-CH₂-)~1.3-1.8~22-32
Terminal -CH₃~0.9~14

Note: These are predicted values based on analogous structures and may vary with the solvent and experimental setup.

X-ray Diffraction Studies for Solid-State Molecular Packing and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure and packing of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- in the solid state. Analysis of the crystal structure provides definitive information on bond lengths, bond angles, and torsion angles, confirming the E or Z configuration of the azo bridge.

For the E-isomer, the molecule is expected to adopt a nearly planar conformation to maximize π-conjugation. The hexyloxy chains may exhibit a degree of conformational disorder. The crystal packing is likely to be governed by van der Waals interactions and potentially weak C-H···π interactions. The arrangement of the molecules in the crystal lattice, including intermolecular distances and stacking patterns, can be elucidated, providing insights into the supramolecular architecture. researchgate.net

Obtaining single crystals of the Z-isomer can be challenging due to its lower thermal stability. However, if successful, a comparison of the crystal structures of the two isomers would reveal the significant conformational changes that occur upon photoisomerization.

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To probe the dynamics of the photoisomerization process of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, which occurs on ultrafast timescales, advanced time-resolved spectroscopic techniques are employed.

Femtosecond transient absorption spectroscopy is a key technique for monitoring the evolution of the excited states involved in the isomerization process. By using a short laser pulse to excite the sample and a second, delayed probe pulse to measure the absorption changes, the formation and decay of transient species, such as the excited singlet and triplet states, can be tracked on the femtosecond to picosecond timescale. This allows for the elucidation of the photoisomerization mechanism, whether it proceeds via an inversion or rotation pathway, and the determination of the lifetimes of the involved excited states. researchgate.netnih.govuni-kiel.deustc.edu.cn

Time-resolved vibrational spectroscopy, such as time-resolved infrared or Raman spectroscopy, can provide even more detailed structural information about the transient intermediates formed during the photoisomerization process. These techniques can track changes in specific vibrational modes as the molecule transitions from the excited state of the reactant to the ground state of the product.

Time-Resolved Spectroscopic Investigations of Isomerization Kinetics

The photoisomerization of azobenzene and its derivatives between the thermally stable trans (E) isomer and the metastable cis (Z) isomer is a cornerstone of photochemistry, with applications in molecular switches and functional materials. The kinetics of this process, particularly the thermal relaxation from cis to trans, are typically investigated using time-resolved spectroscopic techniques such as flash photolysis and femtosecond transient absorption spectroscopy.

For Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, a symmetrical molecule with electron-donating hexyloxy groups in the para positions, the isomerization mechanism is a key point of consideration. Two primary mechanisms are proposed for the thermal cis-to-trans isomerization of azobenzenes: rotation and inversion. longdom.org The rotational pathway involves a twisting motion around the N=N double bond, which is often favored in "push-pull" azobenzenes with both electron-donating and electron-withdrawing substituents. longdom.org In contrast, the inversion mechanism proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. longdom.org

For symmetrical 4,4'-dialkoxy-substituted azobenzenes, studies have suggested that the inversion pathway is the predominant mechanism for thermal cis-to-trans isomerization in various isotropic solvents and even in nematic liquid-crystalline states. researchgate.net The rate of this isomerization process is influenced by the solvent environment. While detailed kinetic data for Diazene, 1,2-bis[4-(hexyloxy)phenyl]- is not available, the table below presents data for a related compound, 4-anilino-4'-nitroazobenzene, in various solvents to illustrate the impact of solvent polarity on isomerization rates. wordpress.com

Table 1: Isomerization Rate Constants for 4-anilino-4'-nitroazobenzene in Different Solvents at 25°C

SolventRelative PolarityRate Constant (k) at 25°C (s⁻¹)
Cyclohexane0.006Data not available
Toluene0.099Data not available
Benzene0.111Data not available
Tetrahydrofuran0.2070.0028
Acetone0.3550.0065
3-Pentanol0.5160.011

This table is based on data for a different, yet illustrative, azobenzene derivative and serves to demonstrate the general trend of solvent effects on isomerization kinetics. wordpress.com

Ultrafast spectroscopic studies on azobenzene and its derivatives have provided deep insights into the dynamics following photoexcitation. Upon excitation to the S2(π,π) state, relaxation to the S1(n,π) state typically occurs on a femtosecond timescale (around 100 fs). nih.gov Subsequent deactivation from the S1 state, which leads to isomerization, occurs on a picosecond timescale. nih.govacs.org For Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, a similar ultrafast cascade of events is expected following photoexcitation. The lifetime of the cis isomer will ultimately determine its suitability for various molecular switching applications.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

While Diazene, 1,2-bis[4-(hexyloxy)phenyl]- is an achiral molecule, the introduction of chirality into azobenzene-containing systems gives rise to chiroptical properties, which are studied using techniques like circular dichroism (CD) spectroscopy. Chiroptical molecular switches are of great interest for applications in chiral sensing, optical data storage, and asymmetric catalysis. nih.govrsc.org

There are no specific reports in the searched literature on chiral derivatives of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-. However, the principles of creating chiroptical azobenzene systems are well-established. Chirality can be introduced by:

Attaching chiral substituents to the azobenzene core.

Creating inherently chiral structures , such as helicenes or atropisomers incorporating the azobenzene moiety.

Supramolecular assembly where achiral azobenzene molecules are arranged in a chiral fashion through non-covalent interactions with a chiral scaffold or template. nih.gov

The photoisomerization of the azobenzene unit in such chiral systems can lead to significant changes in their chiroptical response. For instance, the trans and cis isomers will typically exhibit distinct CD spectra. This reversible change in the CD signal upon irradiation with light of different wavelengths forms the basis of a chiroptical switch. The switching behavior can manifest as an on/off signal, amplification or weakening of the signal, or even an inversion of the chirality. rsc.org

The development of such systems allows for the creation of multi-state molecular switches where different isomeric and conformational states can be accessed and identified by their unique chiroptical signatures. nih.gov Should chiral derivatives of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- be synthesized, it is anticipated that they would exhibit such photoresponsive chiroptical behavior, with the specifics of the CD spectra and the efficiency of the switching process being dependent on the nature and placement of the chiral motifs.

Mechanistic Investigations of Photoisomerization in Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Elucidation of E-to-Z Photoisomerization Pathwaysresearchgate.net

Upon absorption of photons, typically in the UV or visible range, the E-isomer of an azobenzene (B91143) derivative is promoted to an electronically excited state. The subsequent relaxation process is remarkably efficient and occurs on an ultrafast timescale, leading to the formation of the Z-isomer. The precise pathway of this isomerization has been a subject of extensive research, with two primary mechanisms being proposed: rotation and inversion. nih.gov For symmetrically substituted azobenzenes like Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]-, the nature of the phenyl substituents influences the energy landscape of the excited states and, consequently, the dominant isomerization pathway.

The rotational mechanism involves the twisting of the molecule around the central N=N double bond. In the excited state, the π-bond of the azo group is weakened, allowing for rotation to occur. The molecule passes through a perpendicular, twisted geometry before relaxing to the ground electronic state, where it can exist as either the E or Z isomer. nih.gov This pathway is characterized by a significant change in the CNNC dihedral angle, which serves as the primary reaction coordinate. nih.gov For many azobenzene derivatives, particularly those without substituents that impose significant steric hindrance or strong electronic push-pull effects, the rotational pathway is considered a key channel for photoisomerization.

Alternatively, the inversional mechanism proposes a planar pathway for isomerization. In this model, one of the nitrogen atoms moves in-plane, passing through a linear or semi-linear transition state. nih.gov This process involves a change in the CNN bond angle rather than a full rotation around the N=N bond. Computational studies on various azobenzene derivatives have shown that the energy barrier for the inversional pathway can be competitive with the rotational pathway. The preference for one mechanism over the other is highly dependent on the electronic nature and position of the substituents on the aromatic rings. For instance, in some push-pull azoheteroarenes, the inversion pathway is preferred upon excitation to the ππ* state. nih.gov For symmetrically substituted 3,3'-dialkoxy azobenzenes, isokinetic plots in solution have suggested the inversion mechanism is likely for thermal isomerization.

Modern computational and experimental studies have revealed that the ultrafast and efficient nature of azobenzene photoisomerization is governed by conical intersections (CoIns). nih.govnih.govresearchgate.net A conical intersection is a point of degeneracy between two electronic potential energy surfaces—in this case, the excited state (e.g., S₁) and the ground state (S₀). nih.govresearchgate.net These intersections provide an extremely efficient funnel for non-radiative decay, allowing the molecule to return to the ground state on a femtosecond timescale. nih.govresearchgate.net

The dynamics of the molecule in the excited state are directed towards this conical intersection. nih.govnih.gov Once the molecule's geometry reaches the CoIn, the probability of transitioning to the ground state is very high. The geometry at the CoIn is neither purely rotational nor purely inversional but often a combination of motions. The structure of the CoIn determines the branching ratio, i.e., the probability of the molecule relaxing to the E versus the Z isomer on the ground state surface. The existence and properties of these intersections are fundamental to explaining the high quantum yields and rapid reaction times observed in the photoisomerization of azobenzene and its derivatives. rsc.org

Understanding Z-to-E Thermal and Photoinduced Back-Relaxation Processesmdpi.comchemrxiv.org

The metastable Z-isomer of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- can revert to the more stable E-isomer through two primary routes: a spontaneous thermal process or a photoinduced process. mdpi.com The rate of this back-relaxation is a critical parameter that dictates the lifetime of the Z-state and thus the potential applications of the photoswitch.

The Z-to-E thermal isomerization is a first-order kinetic process that occurs in the dark. The rate of this relaxation is highly dependent on the substitution pattern on the azobenzene core and the surrounding environment. For example, the half-life for the thermal relaxation of a meta-substituted methoxy (B1213986) azobenzene (AB.OMe) at 25°C was found to be approximately 8.5 hours. mdpi.com Generally, 4,4'-disubstituted azobenzenes, the class to which Diazene, 1,2-bis[4-(hexyloxy)phenyl]- belongs, tend to have faster thermal isomerization rates than their 3,3'-disubstituted counterparts. The stability of the Z-isomer can be dramatically increased, with half-lives extending from days to years, by introducing bulky substituents in the ortho positions, which sterically hinder the isomerization process.

In addition to the thermal pathway, the Z-to-E conversion can be triggered by light. This photoinduced back-relaxation is achieved by irradiating the Z-isomer with light of a wavelength that it absorbs, typically corresponding to the n→π* transition, which often lies in the visible region of the spectrum. digitellinc.com This process allows for optical control over both directions of the switching cycle. Furthermore, indirect methods such as triplet sensitization can be employed to induce Z-to-E isomerization using lower energy light, such as red or near-infrared, by transferring energy from a sensitizer (B1316253) molecule to the azobenzene. chemrxiv.org

Comparative Thermal Half-Lives (τ₁⸝₂) of Z-Isomers for Different Azobenzene Derivatives
Compound TypeSubstituent ExampleSolventTemperature (°C)Half-Life (τ₁⸝₂)Reference
m-Alkoxy AzobenzeneAB.OMeNot Specified25~8.5 hours mdpi.com
m-Alkyl AzobenzeneAB.MeNot Specified25~8.5 hours mdpi.com
m-Ester Azobenzene (Electron-withdrawing)AB.CO₂MeNot Specified25~9.5 hours mdpi.com
Macrocyclic AzobenzeneOxygen-bridgedNot Specified7036.4 hours digitellinc.com
Macrocyclic AzobenzeneOxygen-bridgedNot Specified902.35 hours digitellinc.com

Influence of Solvent Polarity and Local Environment on Isomerization Kineticsdigitellinc.comresearchgate.net

The kinetics of both the forward (E-to-Z) and reverse (Z-to-E) isomerization processes can be significantly influenced by the local environment, particularly the polarity of the solvent. This effect is especially pronounced for azobenzene derivatives that exhibit a large change in dipole moment upon isomerization or in the transition state.

For "push-pull" azobenzenes, which have electron-donating and electron-accepting groups at opposite ends of the molecule, the isomerization mechanism itself can switch from inversion in nonpolar solvents to rotation in polar solvents. This is because the rotational transition state is often more polar than the ground state and is therefore stabilized by polar solvents, lowering the activation energy. While Diazene, 1,2-bis[4-(heloxy)phenyl]- is symmetrically substituted, solvent polarity can still affect the rates by stabilizing or destabilizing the ground and transition states to different extents. Studies on some azo-derivatives have shown that they exhibit very fast relaxation in non-polar solvents like toluene, while the Z-isomers are more stable in polar solvents like DMF. researchgate.net Conversely, for certain macrocyclic azobenzenes, the half-lives of the Z-isomers have been observed to increase with increasing solvent polarity. digitellinc.com

Quantum Yield Determination for Both Isomerization Directions

The efficiency of a photoisomerization reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules that isomerize for each photon absorbed. The quantum yield is a critical parameter for any photoswitchable molecule and is determined for both the forward (E → Z, ΦE→Z) and reverse (Z → E, ΦZ→E) directions.

The determination of the quantum yield typically involves irradiating a solution of the compound with monochromatic light of a known intensity and monitoring the change in the concentration of the isomers over time, often using UV-Vis spectroscopy. The process must account for the light absorbed by both isomers at the irradiation wavelength. For azobenzene itself, on-the-fly trajectory simulations have calculated a reactive quantum yield for the cis-to-trans (Z-to-E) isomerization of 0.3–0.45 upon ππ* excitation, which aligns well with experimental results. rsc.org The quantum yield can be dependent on factors such as the excitation wavelength, solvent, and temperature. For a symmetrically substituted derivative like Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, the quantum yields would be expected to be influenced by the electron-donating nature of the para-hexyloxy groups, which modify the energies and characters of the relevant n→π* and π→π* electronic transitions.

General Quantum Yields (Φ) for Azobenzene Isomerization
DirectionExcitation TypeTypical Quantum Yield (Φ)Reference
Z → E (cis → trans)π→π*0.3 - 0.45 rsc.org

Theoretical and Computational Chemistry Studies of Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental in elucidating the electronic properties and photochemical behavior of molecules. These methods are particularly crucial for studying photoswitchable molecules like azobenzene (B91143) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (such as molecular orbitals and energy levels) of many-body systems. Its time-dependent extension, TD-DFT, is widely used to calculate excited-state properties and predict UV-Visible absorption spectra. While DFT and TD-DFT have been extensively applied to the parent azobenzene molecule and various other derivatives to understand their photoisomerization mechanisms, specific DFT or TD-DFT analyses focused on Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]- were not found in the available literature. Such studies would be beneficial for determining how the symmetrical addition of hexyloxy groups at the para positions influences the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of the n→π* and π→π* electronic transitions that govern its photoswitching properties.

The photoisomerization of azobenzenes from the stable trans (E) isomer to the metastable cis (Z) isomer occurs on the excited-state potential energy surface (PES). Computational analysis of the PES helps to identify the pathways and mechanisms of this transformation, including whether it proceeds via a rotation or an inversion mechanism around the N=N double bond. Detailed computational studies mapping the PES for the photoisomerization of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- have not been specifically reported. Such an analysis would provide insight into the energy barriers and transition states involved, clarifying the influence of the terminal alkoxy chains on the isomerization dynamics.

Molecular Dynamics Simulations for Conformational Dynamics and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. They provide detailed information on conformational changes and the aggregation behavior of molecules in various environments. For Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, the flexible hexyloxy chains are expected to significantly influence its conformational landscape and its tendency to aggregate in solution or in the solid state. However, specific MD simulation studies detailing the conformational dynamics or aggregation behavior of this compound could not be located. Research in this area would be valuable for understanding its behavior in materials science applications, such as liquid crystals or self-assembled monolayers.

In Silico Prediction of Spectroscopic Signatures

In silico methods, particularly quantum chemical calculations like TD-DFT, are frequently used to predict spectroscopic signatures, such as UV-Vis and NMR spectra. These predictions are vital for interpreting experimental data and confirming molecular structures. While the general spectroscopic properties of 4,4'-dialkoxyazobenzenes have been discussed in broader studies, specific publications detailing the dedicated in silico prediction and analysis of the spectroscopic signatures for Diazene, 1,2-bis[4-(hexyloxy)phenyl]- are not available.

Computational Modeling of Intermolecular Interactions and Self-Assembly

The hexyloxy chains of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- are likely to play a crucial role in directing its self-assembly into ordered structures through intermolecular forces like van der Waals interactions. Computational modeling can simulate these interactions to predict how molecules pack in a crystal lattice or organize at surfaces. Despite the relevance of such studies for materials design, specific computational models focused on the intermolecular interactions and self-assembly of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- were not identified in the searched literature.

Thermotropic and Liquid Crystalline Behavior of Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Mesophase Identification and Characterization

The characterization of liquid crystalline phases is primarily conducted using techniques such as Polarized Optical Microscopy (POM) for visual identification of textures and Differential Scanning Calorimetry (DSC) to determine transition temperatures and associated enthalpy changes. mdpi.comnih.gov For azobenzene (B91143) derivatives, the specific mesophases that form are highly dependent on the molecular structure, particularly the length of the flexible alkyl chains. mdpi.com

Molecules like Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]- are classified as calamitic (rod-shaped) liquid crystals, which typically form nematic and/or smectic phases. tcichemicals.com

Nematic (N) Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. aps.org This phase is the least ordered and typically the highest temperature mesophase.

Smectic (Sm) Phases: At lower temperatures, more ordered smectic phases can form. In these phases, molecules maintain orientational order and also exhibit partial positional order, arranging themselves into layers. aps.org

Smectic A (SmA) Phase: This is the least ordered smectic phase, where the molecular long axes are, on average, perpendicular to the layer planes. aps.org The arrangement of molecules within the layers is liquid-like. For dialkoxyazobenzenes, the presence of longer alkoxy chains, such as hexyloxy, promotes the stability of the SmA phase. mdpi.com

Smectic C (SmC) Phase: In the SmC phase, the molecules are tilted with respect to the layer normal. rsc.org This phase is often observed in related azoxybenzene (B3421426) compounds, such as 4,4′-di-n-heptyloxyazoxybenzene, which exhibits a well-defined SmC phase. rsc.org

Based on the behavior of analogous 4,4'-dialkoxyazobenzene and azoxybenzene compounds, Diazene, 1,2-bis[4-(hexyloxy)phenyl]- is expected to exhibit at least one or more of these mesophases.

The transitions between the crystalline solid, liquid crystalline mesophases, and the isotropic liquid are first-order phase transitions characterized by a specific temperature and an associated latent heat (enthalpy change). These values are typically determined by Differential Scanning Calorimetry (DSC). mdpi.com While specific DSC data for Diazene, 1,2-bis[4-(hexyloxy)phenyl]- is not detailed in the available literature, the table below presents the phase transition temperatures for a closely related long-chain azobenzene compound to illustrate the typical phase sequence.

TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal → MesophaseData Not AvailableData Not Available
Mesophase → IsotropicData Not AvailableData Not Available

Note: The table is presented as a template. Specific experimental values for Diazene, 1,2-bis[4-(hexyloxy)phenyl]- were not available in the surveyed literature. The phase transition temperatures and enthalpies of azobenzene derivatives can vary significantly based on purity and experimental conditions.

Photoinduced Phase Transitions and Order Parameter Modulation

A key feature of azobenzene-containing liquid crystals is their photoresponsive behavior. mdpi.com The azobenzene core can exist in two isomeric forms: the thermally stable, linear trans isomer and the metastable, bent cis isomer. Irradiation with UV light (around 365 nm) can induce a trans-to-cis isomerization, while visible light or heat can reverse the process. mdpi.comjpcos.jp

This molecular change has a profound effect on the liquid crystalline phase. The rod-like shape of the trans isomer is conducive to the anisotropic packing required for mesophase formation. In contrast, the bent cis isomer acts as an impurity that disrupts this long-range order. researchgate.net Consequently, the photoisomerization from trans to cis lowers the stability of the liquid crystal phase, resulting in a depression of the nematic-to-isotropic (N-I) transition temperature. researchgate.netreading.ac.uk

If the compound is held at a temperature just below its clearing point, UV irradiation can induce an isothermal phase transition from the liquid crystalline state to the isotropic liquid. researchgate.net This reversible, light-induced control over the material's phase allows for the modulation of its order parameter, which is a measure of the degree of orientational order in the system. researchgate.net

Influence of Alkoxy Chain Length on Mesophase Stability and Type

Generally, as the alkoxy chain length increases, there is a greater tendency to form more ordered smectic phases in addition to or instead of the nematic phase. mdpi.com Shorter chains (e.g., methoxy (B1213986), ethoxy) often yield compounds that are purely nematic. As the chain length extends to intermediate lengths, such as hexyloxy, smectic phases (particularly Smectic A and Smectic C) become more stable and appear at higher temperatures. mdpi.com This is attributed to the increased side-to-side interactions and the tendency of the flexible alkyl chains to micro-segregate from the rigid aromatic cores, which favors a layered smectic structure. Therefore, the hexyloxy groups in Diazene, 1,2-bis[4-(hexyloxy)phenyl]- are expected to promote smectic mesomorphism.

Microscopic Analysis of Liquid Crystalline Textures

Polarized Optical Microscopy (POM) is the primary technique for identifying liquid crystal phases by observing their unique optical textures, which arise from the interaction of polarized light with the anisotropically ordered molecules. mdpi.com

Nematic Textures: A nematic phase is often identified by a "schlieren" texture, characterized by dark brushes emanating from point defects, or a "marbled" texture.

Smectic A Textures: The Smectic A phase typically exhibits a "focal conic fan" texture or a uniform dark "homeotropic" texture, where the molecules are aligned perpendicular to the glass slides.

Smectic C Textures: The Smectic C phase can also show a schlieren texture, but it is distinguishable from the nematic schlieren texture. It also commonly displays broken focal conic fan textures.

Observing the sequence of these textures upon cooling from the isotropic liquid allows for the precise identification of the mesophases and their transition temperatures. mdpi.com

Rheological Properties in Mesophases

Advanced Materials Applications of Diazene, 1,2 Bis 4 Hexyloxy Phenyl

Integration into Photoresponsive Liquid Crystalline Polymers and Elastomers

The incorporation of Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]- into liquid crystalline polymers (LCPs) and elastomers (LCEs) imparts these materials with remarkable photoresponsive properties. In these systems, the diazene moiety acts as a molecular switch. The trans isomer is a rod-like structure that aligns with the liquid crystal mesogens, stabilizing the ordered phase. Upon irradiation with UV light, it converts to the bent cis isomer, which disrupts this ordering, leading to a phase transition and a corresponding mechanical response.

Photoinduced Actuation and Deformation Mechanisms

Conversely, when the material is exposed to visible light (typically above 420 nm), the cis isomers revert to the thermodynamically more stable trans form. This back-isomerization allows the liquid crystalline order to be restored, and the elastomer returns to its original shape. This process can be repeated multiple times, enabling reversible actuation. The deformation can manifest as bending, twisting, or other complex shape changes, depending on the initial alignment of the liquid crystal domains within the elastomer. For instance, in a monodomain LCE film with uniform alignment, the contraction will be anisotropic, occurring primarily along the director axis.

Photomechanical Performance and Response Dynamics

The photomechanical performance and response dynamics of LCEs incorporating Diazene, 1,2-bis[4-(hexyloxy)phenyl]- are influenced by several factors, including the concentration of the diazene, the crosslinking density of the polymer network, and the intensity and wavelength of the incident light. Research has shown that higher concentrations of the azobenzene (B91143) moiety can lead to larger and faster photo-actuation, as there are more molecular switches available to drive the deformation.

The response time of these materials can be on the order of seconds to minutes, depending on the specific composition and the experimental conditions. The speed of actuation is often limited by the rate of the trans-to-cis isomerization and the subsequent reorientation of the polymer network. The recovery process, driven by the cis-to-trans back-isomerization, can be accelerated by exposure to visible light or by thermal relaxation. The stress generated by the photo-actuation can be significant, enabling these materials to perform mechanical work. The table below summarizes typical photomechanical performance characteristics of LCEs containing azobenzene derivatives similar to Diazene, 1,2-bis[4-(hexyloxy)phenyl]-.

PropertyTypical ValueConditions
Photoinduced Strain5-40%UV irradiation (365 nm)
Response Time (Actuation)Seconds to minutesDependent on light intensity and material thickness
Response Time (Recovery)Seconds to minutesVisible light irradiation or thermal relaxation
Generated Stress0.1-1 MPaConstrained film under UV irradiation

Applications in Photonic and Optoelectronic Devices

The light-sensitive nature of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- also makes it a valuable component in the fabrication of photonic and optoelectronic devices. Its ability to modulate the refractive index of a material upon light exposure is a key enabling feature for these applications.

Photoinduced Refractive Index Modulation

When incorporated into a liquid crystal host or a polymer matrix, the photoisomerization of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- can be used to locally and reversibly change the refractive index of the material. In the trans state, the elongated azobenzene molecules contribute to a higher refractive index along their long axis. Upon conversion to the cis state, the molecules become more isotropic, leading to a decrease in the refractive index in that direction.

This photoinduced change in refractive index can be harnessed to write and erase optical patterns within the material. The magnitude of the refractive index change is dependent on the concentration of the diazene and the degree of photoisomerization achieved. This property is particularly useful for applications such as holographic data storage, where information can be encoded as patterns of varying refractive index.

Light-Controlled Optical Components and Devices

The ability to dynamically control the refractive index of a material opens up possibilities for creating a variety of light-controlled optical components. For example, by using patterned light to create a periodic modulation of the refractive index, a tunable diffraction grating can be fabricated. The diffraction efficiency and the angle of diffraction can be controlled by adjusting the intensity and pattern of the incident light.

Other potential applications include the development of optical switches, waveguides, and filters. In an optical switch, the change in refractive index can be used to direct a beam of light along different paths. In a waveguide, the refractive index profile can be modified to guide or couple light in a controlled manner. These light-controlled devices offer the advantage of remote, non-contact operation and the potential for high-speed switching.

Utilization in Smart Materials and Self-Assembled Systems

The responsive nature of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- extends to its use in the development of smart materials and self-assembled systems. These materials can adapt their properties in response to external light stimuli, leading to a range of "intelligent" functionalities.

The self-assembly of molecules containing Diazene, 1,2-bis[4-(hexyloxy)phenyl]- can be influenced by light. For instance, in solution, the trans isomers may self-assemble into ordered structures such as nanofibers or gels. Upon irradiation with UV light, the formation of the cis isomer can disrupt these assemblies, leading to a change in the material's viscosity or morphology. This reversible self-assembly and disassembly process can be exploited to create photoswitchable gels and other responsive soft materials.

Photocontrollable Supramolecular Architectures7.3.2. Photoresponsive Surfaces and Thin Films7.4. Exploration in Molecular Solar Thermal (MOST) Energy Storage Systems7.5. Role in Advanced Nanofabrication and Nanotemplating

To provide an article that meets the user's explicit and strict requirements, further research focusing specifically on "Diazene, 1,2-bis[4-(hexyloxy)phenyl]-" would be necessary to be published in the scientific community.

Structure Property Relationships and Design Principles

Correlating Alkoxy Chain Length with Photoisomerization Kinetics and Thermal Stability

The presence of the hexyloxy chains in Diazene (B1210634), 1,2-bis[4-(hexyloxy)phenyl]- plays a significant role in its photoisomerization kinetics and the thermal stability of its cis isomer. The photoisomerization of azobenzene (B91143) derivatives involves a reversible transformation between the thermodynamically stable trans isomer and the metastable cis isomer upon irradiation with light of a suitable wavelength.

The rate of thermal cis-to-trans isomerization is a critical parameter for applications such as optical data storage, where a long-lived cis state is desirable. Studies on 4,4'-dialkoxy-substituted azobenzenes have shown that the nematic liquid crystalline environment can increase the rate of this thermal relaxation compared to isotropic solvents. researchgate.net This acceleration is attributed to a cooperative interaction between the liquid crystal host molecules and the azobenzene dye, where the system tends to recover its initial alignment. researchgate.net The primary mechanism for this thermal isomerization in dialkoxy-substituted azobenzenes is believed to be the inversion pathway. researchgate.net

The length of the alkoxy chain can also affect the excited-state dynamics. For some azobenzene derivatives, an increase in the length of the alkoxy chain has been found to lead to a longer fluorescence decay lifetime.

PropertyInfluencing FactorObserved Trend
Thermal cis-to-trans Isomerization Rate Nematic Liquid Crystal EnvironmentIncreased rate compared to isotropic solvents due to cooperative effects. researchgate.net
Photoisomerization Quantum Yield (trans-to-cis) Alkoxy SubstituentsGenerally in the range of 0.2-0.3 for azobenzenes. illinois.edu The hexyloxy groups may modulate this value.
Excited-State Lifetime Alkoxy Chain LengthLonger chains can lead to an increase in fluorescence decay lifetime in some systems.
Thermal Isomerization Mechanism Dialkoxy SubstitutionPredominantly follows an inversion pathway. researchgate.net

Impact of Molecular Architecture on Mesomorphic Behavior

The molecular architecture of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, characterized by a rigid azobenzene core and flexible hexyloxy chains at both ends, is conducive to the formation of liquid crystalline phases (mesophases). The interplay between the rigid core, which promotes long-range orientational order, and the flexible chains, which influence the packing and mobility of the molecules, dictates the type of mesophase and the transition temperatures.

The length of the terminal alkoxy chains is a key determinant of the mesomorphic behavior in calamitic (rod-like) liquid crystals. Generally, as the chain length increases, there is a greater tendency to form more ordered smectic phases in addition to or instead of the less ordered nematic phase. This is due to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement.

For instance, in a closely related compound, 4-hexyloxy-(4'-hexyl)azobenzene, the presence of the hexyloxy and hexyl chains induces liquid crystalline properties. arxiv.org The photoisomerization of this compound can lead to a light-induced alignment transition, highlighting the strong coupling between molecular shape and mesophase behavior. arxiv.org The trans isomer, with its linear, rod-like shape, readily forms liquid crystalline phases, while the bent cis isomer disrupts this ordering.

Molecular FeatureImpact on Mesomorphic Behavior
Rigid Azobenzene Core Promotes long-range orientational order, a prerequisite for liquid crystallinity.
Flexible Hexyloxy Chains Influence molecular packing and mobility. Longer chains generally favor the formation of more ordered smectic phases.
trans Isomer Geometry The linear, rod-like shape is highly compatible with the formation of nematic and smectic phases.
cis Isomer Geometry The bent shape disrupts the long-range order of the liquid crystalline phase, potentially leading to an isothermal phase transition to an isotropic liquid. arxiv.org

Rational Design for Tailored Photophysical and Mechanical Responses

The photoresponsive nature of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- makes it a valuable component in the design of smart materials with tailored photophysical and photomechanical responses. By incorporating this molecule into polymer networks, particularly liquid crystal elastomers (LCEs), it is possible to harness the molecular-level photoisomerization to generate macroscopic changes in shape and mechanical properties.

The fundamental principle behind the photomechanical response is the change in molecular shape upon photoisomerization. The linear trans isomer acts as a mesogen, contributing to the order of the liquid crystal phase, while the bent cis isomer acts as an impurity, disrupting this order. In an LCE, this disruption of order leads to a contraction of the material along the director of the liquid crystal alignment. arxiv.orgrsc.orgmdpi.com

The rational design of such materials involves several key considerations:

Liquid Crystal Host: The choice of the liquid crystal matrix is crucial. The properties of the host, such as its phase behavior and elastic constants, will influence the magnitude and speed of the photomechanical response.

Cross-linking Density: In LCEs, the degree of cross-linking affects the mobility of the polymer chains and, consequently, the efficiency of the shape change. A lower cross-linking density may allow for larger deformations.

Concentration of the Azobenzene Moiety: The concentration of the photoresponsive unit will determine the magnitude of the internal stress generated upon illumination.

Alignment of the Mesogens: The initial alignment of the liquid crystal domains (e.g., planar or homeotropic) will dictate the directionality of the photomechanical actuation.

By strategically manipulating these parameters, it is possible to design materials with specific photomechanical functionalities, such as light-driven actuators, artificial muscles, and soft robots. arxiv.orgrsc.orgmdpi.com

Design ParameterEffect on Photophysical/Mechanical Response
Liquid Crystal Host Properties Influences the magnitude and speed of the response.
Cross-linking Density in LCEs Affects the mobility of polymer chains and the extent of deformation.
Azobenzene Concentration Determines the magnitude of the light-induced internal stress.
Mesogen Alignment Controls the directionality of the photomechanical actuation.

Influence of Substituent Effects on Excited State Dynamics and Photochemical Efficiency

The hexyloxy substituents on the phenyl rings of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- have a notable influence on its excited-state dynamics and photochemical efficiency. As electron-donating groups, the alkoxy substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions of the azobenzene chromophore.

The photoisomerization of azobenzene can proceed through two main pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms. The preferred pathway is influenced by the nature of the excited state (n-π* or π-π*) and the presence of substituents. Electron-donating groups, such as alkoxy groups, can affect the relative energies of these excited states and the barriers to isomerization.

Furthermore, the environment surrounding the molecule can significantly impact its excited-state dynamics. For example, confinement within a host-guest complex can increase the lifetimes of the excited states. illinois.edu Solvents that can engage in hydrogen bonding with the azo group can also alter the deactivation pathways from the excited state. rsc.org

FactorInfluence on Excited State Dynamics and Photochemical Efficiency
Hexyloxy Substituents (Electron-Donating) Modulate the energy levels of the n-π* and π-π* excited states, potentially influencing the preferred isomerization pathway and quantum yield.
Molecular Environment (e.g., confinement, solvent) Can alter excited-state lifetimes and deactivation pathways. illinois.edursc.org
Excitation Wavelength Selectively populates different excited states (S1 or S2), which can have different isomerization efficiencies.

Strategies for Achieving Multistable States and Bidirectional Switching

The ability to achieve multiple stable states and to switch between them bidirectionally is a key goal in the development of advanced photoresponsive materials. For systems incorporating Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, several strategies can be employed to realize these functionalities.

Multistable States:

In liquid crystal polymers containing azobenzene units, it is possible to achieve multiple stable deformation states. One approach involves utilizing a system with a small amount of unpolymerized monomers. rsc.orgmdpi.com After an initial photo-induced actuation, manual bending of the material can lead to a new, stable shape. This is because the mobile monomers can migrate and help to release the internal stress, thus fixing the new shape. rsc.orgmdpi.com These states can be stable for extended periods.

Bidirectional Switching:

Bidirectional switching typically involves using two different wavelengths of light to drive the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization processes. For standard azobenzenes, UV light is often used for the trans-to-cis isomerization, while visible light (e.g., blue or green) can induce the back reaction. rsc.orgmdpi.com

The absorption spectra of the trans and cis isomers of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- will determine the optimal wavelengths for bidirectional control. The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band at longer wavelengths. The cis isomer also has a characteristic absorption spectrum. By selecting wavelengths where the absorption of one isomer is dominant, it is possible to selectively drive the isomerization in the desired direction.

StrategyDescriptionKey Mechanism
Multistable States Creating multiple, long-lived deformed shapes in a material.Utilizing a small fraction of unpolymerized monomers in a liquid crystal polymer network to allow for stress relaxation and the stabilization of new shapes after manual deformation. rsc.orgmdpi.com
Bidirectional Switching Reversibly switching between the trans and cis states using light.Employing two distinct wavelengths of light that are preferentially absorbed by the trans and cis isomers, respectively, to drive the forward and reverse photoisomerization reactions. rsc.orgmdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, and how can reaction conditions be optimized?

The synthesis typically involves coupling aromatic precursors with hexyloxy chains via nucleophilic substitution or diazenylation reactions. A general approach includes:

  • Step 1 : Reacting 4-(hexyloxy)phenol with a nitroso precursor under acidic conditions to form the diazene linkage.
  • Step 2 : Refluxing in absolute ethanol with a catalytic amount of glacial acetic acid to promote ether bond formation and reduce side reactions .
    Optimization Tips :
  • Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediate phases.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and yield.

Q. How can researchers characterize the purity and structural integrity of Diazene derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of hexyloxy chains (δ ~1.2–1.8 ppm for alkyl protons) and aromatic protons (δ ~6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% is typical for research-grade materials) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 1410.09 g/mol for related compounds) .

Advanced Research Questions

Q. What strategies can improve the charge transport properties of Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, in organic electronic devices?

The compound’s aromatic core and alkyl chains suggest potential in organic semiconductors. To enhance performance:

  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro or cyano) to the phenyl rings to lower the LUMO level, improving electron mobility .
  • Device Fabrication : Blend with polymers like P3HT to form bulk heterojunctions, optimizing film morphology via spin-coating at 2000–3000 rpm .
  • Interfacial Engineering : Use cobalt-based redox shuttles (e.g., Co(II/III)tris(bipyridyl)) to reduce recombination losses, as demonstrated in porphyrin-sensitized solar cells .

Q. How can researchers resolve discrepancies in reported thermal stability data for Diazene derivatives?

Conflicting thermal data may arise from polymorphic forms or impurities. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., liquid crystalline behavior) by heating at 10°C/min under nitrogen .
  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies; variations >20°C suggest synthetic impurities or differing alkyl chain packing .
  • Control Experiments : Reproduce synthesis under inert atmospheres to exclude oxidative degradation .

Q. What role does the hexyloxy substituent play in stabilizing mesophases for liquid crystal applications?

The hexyloxy chains enhance solubility and induce lamellar packing via van der Waals interactions. Experimental validation includes:

  • Polarized Optical Microscopy (POM) : Observe threaded or schlieren textures indicative of nematic or smectic phases.
  • X-ray Diffraction (XRD) : Measure d-spacing to confirm layer periodicity (~30–40 Å for similar compounds) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of Diazene derivatives in common organic solvents?

  • Solvent Blending : Use toluene:THF (3:1 v/v) to balance polarity.
  • Side-Chain Engineering : Replace hexyloxy with shorter (butoxy) or branched (2-ethylhexyloxy) chains to disrupt crystallinity .

Q. What analytical techniques are critical for detecting byproducts in Diazene synthesis?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile impurities (e.g., unreacted aldehydes).
  • FT-IR Spectroscopy : Detect residual hydroxyl groups (~3200–3600 cm⁻¹) from incomplete etherification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.